molecular formula C15H15BrN2O2 B3859706 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide

5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide

Cat. No. B3859706
M. Wt: 335.20 g/mol
InChI Key: UUODDBNKQOSDNJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide, also known as BFE, is a synthetic compound that has been extensively studied for its potential use in scientific research. BFE is a furohydrazide derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further investigation.

Mechanism of Action

5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide exerts its effects through various mechanisms of action. One of the main mechanisms is through the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell survival and proliferation, and its inhibition can lead to cell death. 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide has also been shown to induce apoptosis through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and have neuroprotective effects. 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide is its potential use in cancer treatment and neuroprotection. However, there are also limitations to its use in lab experiments. 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide is a synthetic compound that may have potential toxicity and side effects. Additionally, further studies are needed to determine the optimal dosage and administration of 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide.

Future Directions

There are many future directions for the study of 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide. One area of research is in the development of novel cancer treatments. 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide has shown promising results in preclinical studies, and further research is needed to determine its potential use in clinical settings. Additionally, further studies are needed to determine the optimal dosage and administration of 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide. Another area of research is in the development of neuroprotective agents for the treatment of Alzheimer's disease and other neurological disorders. 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide has shown neuroprotective effects in preclinical studies, and further research is needed to determine its potential use in clinical settings.

Scientific Research Applications

5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide has anti-tumor activity and can induce apoptosis in cancer cells. 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

5-bromo-N-[(E)-1-(4-ethylphenyl)ethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-3-11-4-6-12(7-5-11)10(2)17-18-15(19)13-8-9-14(16)20-13/h4-9H,3H2,1-2H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUODDBNKQOSDNJ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(O2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(O2)Br)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.